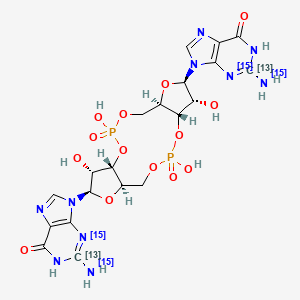
Cyclic-di-GMP-13C2,15N4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclic-di-GMP-13C2,15N4 is a stable isotope-labeled compound of cyclic diguanylate monophosphate (cyclic-di-GMP). Cyclic-di-GMP is a ubiquitous second messenger in bacteria that regulates various cellular processes, including biofilm formation, motility, and virulence. The labeled version, this compound, is used primarily in scientific research to study these processes with greater precision.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Cyclic-di-GMP-13C2,15N4 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanosine monophosphate structure. This is typically achieved through microbial synthesis using engineered strains of Escherichia coli. The process involves overexpressing dinucleotide cyclases and other related proteins to produce high yields of cyclic dinucleotides . The bacteria-produced cyclic-di-GMP is then purified using a combination of STING affinity columns, macroporous adsorption resin, and C18 reverse-phase liquid chromatography .
Industrial Production Methods
While the microbial synthesis method is efficient for laboratory-scale production, industrial-scale production would require optimization of fermentation conditions and purification processes to ensure high yield and purity. This might involve scaling up the fermentation process, optimizing the expression of dinucleotide cyclases, and improving the efficiency of the purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclic-di-GMP-13C2,15N4 undergoes various chemical reactions, including hydrolysis, oxidation, and interaction with specific proteins. The hydrolysis of cyclic-di-GMP is catalyzed by phosphodiesterases, resulting in the formation of linear dinucleotides . Oxidation reactions can occur under specific conditions, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Common reagents used in the study of this compound include phosphodiesterases for hydrolysis reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled pH and temperature to ensure the stability of the compound.
Major Products
The major products formed from the hydrolysis of this compound are linear dinucleotides, such as 5’-phosphoguanylyl-(3’-5’)-guanosine (pGpG) . Oxidation reactions can produce various oxidized derivatives, depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Cyclic-di-GMP-13C2,15N4 is widely used in scientific research to study bacterial signaling pathways and cellular processes. Its applications include:
Chemistry: Used as an internal standard for the quantification of cyclic-di-GMP in various assays.
Biology: Helps in understanding the role of cyclic-di-GMP in regulating biofilm formation, motility, and virulence in bacteria.
Medicine: Investigated for its potential role in modulating immune responses and as a target for developing new antimicrobial therapies.
Industry: Used in the development of biosensors and diagnostic tools for detecting bacterial infections.
Mécanisme D'action
Cyclic-di-GMP-13C2,15N4 exerts its effects by binding to specific receptor proteins in bacteria. These receptors include PilZ domain proteins, GGDEF and EAL domain-containing proteins, and riboswitches . Upon binding, cyclic-di-GMP induces conformational changes in these receptors, leading to the regulation of various cellular processes, such as biofilm formation and motility . The signaling pathways involving cyclic-di-GMP are complex and involve multiple molecular targets and regulatory mechanisms .
Comparaison Avec Des Composés Similaires
Cyclic-di-GMP-13C2,15N4 is unique due to its stable isotope labeling, which allows for precise quantification and study of cyclic-di-GMP in various biological systems. Similar compounds include:
Cyclic-di-AMP: Another cyclic dinucleotide involved in bacterial signaling, regulating processes such as cell wall homeostasis and virulence.
Cyclic-GMP-AMP (cGAMP): A hybrid cyclic dinucleotide that plays a role in the innate immune response in eukaryotes.
Linear dinucleotides: Such as pGpG, which are products of cyclic-di-GMP hydrolysis and have distinct biological functions.
These compounds share structural similarities with cyclic-di-GMP but have distinct roles and regulatory mechanisms in bacterial and eukaryotic systems .
Propriétés
Formule moléculaire |
C20H24N10O14P2 |
|---|---|
Poids moléculaire |
696.4 g/mol |
Nom IUPAC |
2-(15N)azanyl-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1/i19+1,20+1,21+1,22+1,25+1,26+1 |
Clé InChI |
PKFDLKSEZWEFGL-TYRWZYLPSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3[15N]=[13C](NC4=O)[15NH2])O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6[15N]=[13C](NC7=O)[15NH2])O)OP(=O)(O1)O)O |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



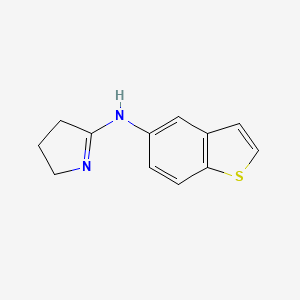

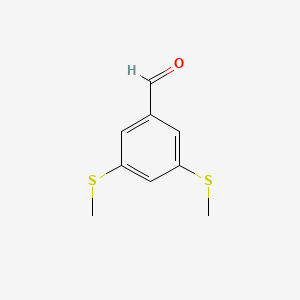
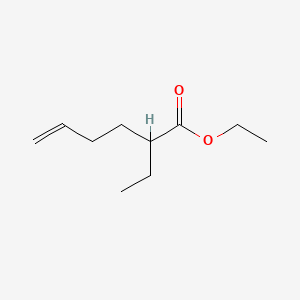
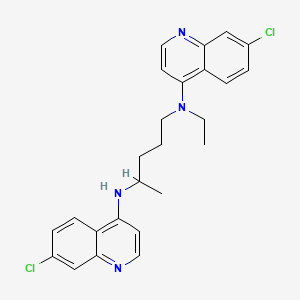
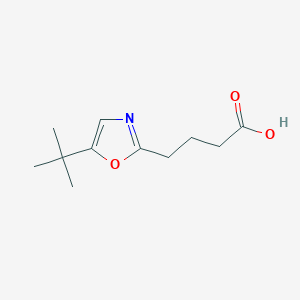
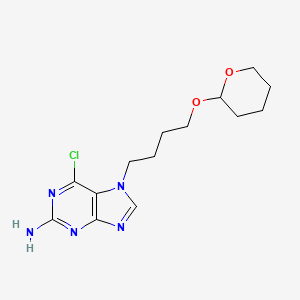

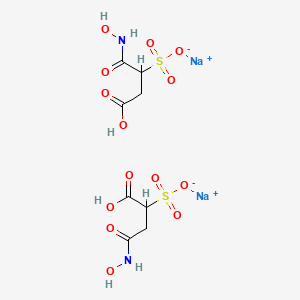
![N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
![(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B13841986.png)
![ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate](/img/structure/B13841996.png)
![4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;trihydrochloride](/img/structure/B13842003.png)
